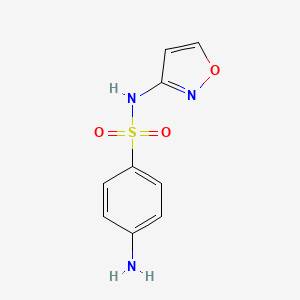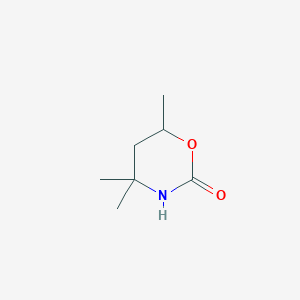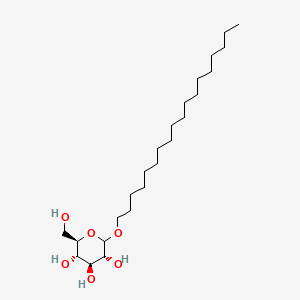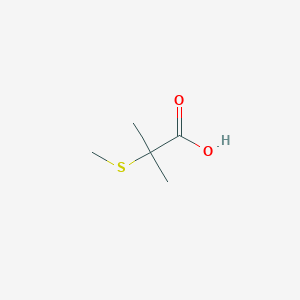![molecular formula C11H14N2O4 B3050751 L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- CAS No. 28415-54-5](/img/structure/B3050751.png)
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-
Overview
Description
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is a derivative of the amino acid L-alanine. It is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of the alanine molecule. This compound is often used in peptide synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- typically involves the protection of the amino group of L-alanine using the phenylmethoxycarbonyl (Cbz) group. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The phenylmethoxycarbonyl group can be removed by hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The amino group can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Removal of the phenylmethoxycarbonyl group yields free L-alanine.
Substitution: Depending on the electrophile used, various substituted alanine derivatives can be formed.
Scientific Research Applications
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Utilized in the design of prodrugs and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- primarily involves its role as a protecting group. The phenylmethoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-Alanine: Another protecting group for amines, but uses a tert-butyloxycarbonyl group.
Fmoc-L-Alanine: Uses a fluorenylmethoxycarbonyl group for protection.
Cbz-L-Valine: Similar to L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- but with a valine backbone.
Uniqueness
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNUUBAUQDGML-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500358 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28415-54-5 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)







![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)
